REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]1([CH2:13][C:14]([CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[O:15])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C(OCC)C>[C:17]1([CH2:16][CH:14]([OH:15])[CH2:13][C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:0.1.2.3.4.5|
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Name
|
|
Quantity
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1.1 g
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Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)CC(=O)CC1=CC=CC=C1
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Name
|
|
Quantity
|
10 mL
|
Type
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solvent
|
Smiles
|
C(C)OCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
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Details
|
rinse
|
Type
|
TEMPERATURE
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Details
|
After 1.5 hours the reaction mixture is re-cooled to 0° C.
|
Duration
|
1.5 h
|
Type
|
ADDITION
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Details
|
slowly treated with 1.2 mL of water
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Type
|
FILTRATION
|
Details
|
After 1 hour the resulting white precipitant is filtered through a pad of magnesium sulfate with diethyl ether washings
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford 5.2 g
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)CC(CC1=CC=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |